molecular formula C9H9ClO2 B092836 4-Ethoxybenzoyl chloride CAS No. 16331-46-7

4-Ethoxybenzoyl chloride

Cat. No. B092836
CAS RN: 16331-46-7
M. Wt: 184.62 g/mol
InChI Key: XLWQUESMILVIPR-UHFFFAOYSA-N
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Description

4-Ethoxybenzoyl chloride is a chemical compound that can be utilized as a starting material or intermediate in the synthesis of various organic molecules. It is characterized by the presence of an ethoxy group attached to a benzene ring which is further connected to a carbonyl chloride (acyl chloride) functional group. This structure makes it highly reactive, especially in acylation reactions where it can transfer the 4-ethoxybenzoyl group to other compounds.

Synthesis Analysis

The synthesis of compounds related to 4-ethoxybenzoyl chloride often involves the reaction of different benzoyl chlorides with various reagents. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-alkoxybenzoyl chlorides leads to the formation of 3,5-diketoesters, which can be further transformed into functionalized chromones . Although this does not directly describe the synthesis of 4-ethoxybenzoyl chloride, it provides insight into the type of reactions that benzoyl chlorides can undergo.

Molecular Structure Analysis

The molecular structure of 4-ethoxybenzoyl chloride would consist of a planar benzene ring due to the sp2 hybridization of the carbon atoms. The ethoxy group would be attached to the benzene ring via an ether linkage, and the acyl chloride would be at the para position relative to the ethoxy group. The carbonyl (C=O) and the chloride (Cl) would be connected to the same carbon atom, making it highly electrophilic and reactive towards nucleophiles.

Chemical Reactions Analysis

Benzoyl chlorides are known to participate in various chemical reactions. They can act as acylating agents in Friedel-Crafts acylation reactions, where they introduce acyl groups into aromatic compounds . They can also react with alcohols and amines to form esters and amides, respectively . The presence of the ethoxy group in 4-ethoxybenzoyl chloride could influence the reactivity and the outcome of these reactions due to electronic effects.

Physical and Chemical Properties Analysis

The physical properties of 4-ethoxybenzoyl chloride, such as melting point, boiling point, and solubility, would be influenced by the presence of both the ethoxy group and the acyl chloride functional group. The ethoxy group could increase the solubility in organic solvents due to its ether linkage, while the acyl chloride group would make the compound reactive towards nucleophiles, including water. The chemical properties would include reactivity in acylation reactions, susceptibility to hydrolysis, and the ability to form various derivatives through nucleophilic substitution reactions .

Scientific Research Applications

  • Ethoxylation of p-chloronitrobenzene : A study by Wang and Rajendran (2007) utilized a similar compound, Ethoxy-4-nitrobenzene, synthesized from 4-chloronitrobenzene and potassium ethoxide, in a nucleophilic substitution reaction facilitated by phase-transfer catalysts under ultrasound irradiation. This indicates the potential of 4-Ethoxybenzoyl chloride in similar ethoxylation processes (Wang & Rajendran, 2007).

  • Derivatization in LC–MS for Estrogens Detection : Higashi et al. (2006) discussed a method to increase the detection responses of estrogens in liquid chromatography–mass spectrometry, using derivatization reagents like 4-nitrobenzoyl chloride. This suggests potential applications of 4-Ethoxybenzoyl chloride in enhancing the sensitivity of analytical methods in biological fluids analysis (Higashi et al., 2006).

  • Synthesis of Functionalized Carbon Nanotubes : Lee et al. (2005) demonstrated the functionalization of multiwalled carbon nanotubes with 4-ethoxybenzoic acid via a Friedel−Crafts reaction. This indicates the potential of 4-Ethoxybenzoyl chloride in synthesizing functionalized materials, particularly in nanotechnology (Lee et al., 2005).

  • Sensitive Derivatization Reagents for Fluorescence Detection : Tsuruta and Kohashi (1987) described the use of derivatives like 4-methoxybenzoyl chloride for creating fluorescent derivatization reagents. This suggests that 4-Ethoxybenzoyl chloride could be similarly utilized in the creation of sensitive detection reagents for chromatography (Tsuruta & Kohashi, 1987).

  • Synthesis of High Molecular Weight Poly(4-hydroxybenzoate)s : Kricheldorf and Schwarz (1984) investigated the condensation of 4-hydroxybenzoic acid with various acid chlorides, which implies the potential use of 4-Ethoxybenzoyl chloride in polymer synthesis (Kricheldorf & Schwarz, 1984).

Safety And Hazards

4-Ethoxybenzoyl chloride is known to cause severe skin burns and eye damage. It reacts violently with water, and contact with water liberates toxic gas . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing. If swallowed or in contact with skin or eyes, immediate medical attention is required .

Future Directions

While specific future directions for 4-Ethoxybenzoyl chloride were not found in the search results, it’s worth noting that similar compounds like 4-Methoxybenzoyl chloride have been used as radical precursors in visible-light photocatalysis to synthesize various heterocyclic compounds . This suggests potential future applications in the field of organic synthesis.

properties

IUPAC Name

4-ethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWQUESMILVIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167565
Record name 4-Ethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxybenzoyl chloride

CAS RN

16331-46-7
Record name 4-Ethoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16331-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxybenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
JH Hu, L Xu, J Wang, TB Wei - … , Sulfur, and Silicon and the Related …, 2008 - Taylor & Francis
… Powdered potassium thiocyanate 0.73 g (7.5 mmol) 4-ethoxybenzoyl chloride 0.92 g (5 mmol), PEG-400 (3% With respect to ammonium thiocyanate), and 20 mL of dichloromethane …
Number of citations: 7 www.tandfonline.com
JH Hu, ZY Luo, CF Ding, XL Song - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
… Potassium thiocyanate (7.5 mmol), 3-chloro-4-ethoxybenzoyl chloride (5 mmol), PEG-400 (3% with respect to ammonium thiocyanate) and dichloromethane (20 ml) were placed in a …
Number of citations: 3 scripts.iucr.org
LM Potikha, RM Gutsul, VA Kovtunenko… - Chemistry of heterocyclic …, 2010 - Springer
… When using 4-ethoxybenzoyl chloride on extended heating (… 5a with 4-ethoxybenzoyl chloride the intercation product was a 1:1 … 5a,b interact with 4-ethoxybenzoyl chloride in DMF in the …
Number of citations: 2 link.springer.com
JS Hu, BY Zhang, AJ Zhou, YL Dong… - Journal of Polymer …, 2005 - Wiley Online Library
… 4-(10-Undecylen-1-yloxy)-4′-ethoxybenzoyl chloride was obtained by a similar procedure to the aforementioned. The acid chloride obtained (18.3 g, 0.05 mol) was dissolved in 15 mL …
Number of citations: 11 onlinelibrary.wiley.com
Y Guan, Y Yu, BY Zhang… - Journal of applied polymer …, 2004 - Wiley Online Library
… 4-Ethoxybenzoyl chloride (0.2 mol) was slowly added dropwise to a solution containing 52 g (0.2 mol) 4-Hydroxyphenyl-4′-allyloxybenzoate and 15 mL of pyridine in 200 mL of dry …
Number of citations: 1 onlinelibrary.wiley.com
JS Hu, BY Zhang, M Tian, SC Ren, DY Guo - Colloid and Polymer Science, 2005 - Springer
… M 1 and M 2 were synthesized by reacting 4-(10-undecylen-1-yloxybenzoyloxy)-4′-ethoxybenzoyl chloride with cholesterol and 4,4′-dihydroxybiphenyl, respectively, in in the …
Number of citations: 9 link.springer.com
GM Rosen - Journal of Medicinal Chemistry, 1974 - ACS Publications
… To a solution of 2.48 g (10.8 mmol) of the alcohol X and 1.1 g of NEts (10.8 mmol) in 40 ml of dry CeHe was added 2 g (10.8 mmol) of 4-ethoxybenzoyl chloride. The reaction was stirred …
Number of citations: 83 pubs.acs.org
K Kimura, S Kohama, Y Yamashita - Macromolecules, 2003 - ACS Publications
… Extraction with hot n-hexane gave crude 4-ethoxybenzoyl chloride at a yield of 12.4 g (74.4%). Into a flask … A solution of 12.4 g of 4-ethoxybenzoyl chloride (0.067 mol) in 50 mL of dried …
Number of citations: 19 pubs.acs.org
DW Boykin - Spectrochimica Acta Part A: Molecular Spectroscopy, 1991 - Elsevier
Natural abundance 17 O NMR chemical shift data for 17 ortho and para benzoyl chlorides recorded in acetonitrile at 75C are reported. O NMR data for the para substituted benzoyl …
Number of citations: 14 www.sciencedirect.com
JS Hu, BY Zhang, DS Yao, WQ **ao… - Journal of Polymer …, 2005 - Wiley Online Library
… 4-Acryloyloxybenzoyloxy-4′-ethoxybenzoyl chloride was obtained by a similar procedure … by the reaction of 4-acryloyloxybenzoyloxy-4′-ethoxybenzoyl chloride (22.5 g, 0.06 mol) with …
Number of citations: 9 onlinelibrary.wiley.com

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